molecular formula C12H14O4 B1619384 2-(3-Phenylpropyl)propanedioic acid CAS No. 5454-06-8

2-(3-Phenylpropyl)propanedioic acid

Cat. No. B1619384
CAS RN: 5454-06-8
M. Wt: 222.24 g/mol
InChI Key: KRZLPCLVDVLDJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(3-Phenylpropyl)propanedioic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

2-(3-Phenylpropyl)propanedioic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Biochemical and Industrial Applications

2-(3-Phenylpropyl)propanedioic acid and related compounds have been explored in various scientific research contexts, with a focus on biochemical and industrial applications. Key areas of research include:

  • Biologically Produced Diols

    The study of biologically produced diols like 1,3-propanediol and 2,3-butanediol is significant due to their wide range of applications. These diols are produced through fermentation, and the separation and purification processes are crucial for their efficient production. Research has been conducted on methods like evaporation, distillation, and membrane filtration for the recovery and purification of these diols, emphasizing their potential in industrial applications (Xiu & Zeng, 2008).

  • Synthesis of Methacrylic Acid

    Another area of research involves the synthesis of methacrylic acid from compounds similar to 2-(3-Phenylpropyl)propanedioic acid. This process integrates biotransformation and catalytic dehydration, highlighting an environmentally benign route for producing methacrylic acid, which is essential for various industrial applications (Pyo et al., 2012).

  • Micellar Effect in Chromic Acid Oxidation

    Research has also been conducted on the micellar effect on the chromic acid oxidation of diols similar to 2-(3-Phenylpropyl)propanedioic acid. This study provides insights into the role of surfactants in the oxidation process, which has implications in chemical synthesis and industrial processes (Malik et al., 2017).

  • Production of 3-Hydroxypropionic Acid

    Research on the production of 3-hydroxypropionic acid from glycerol by recombinant strains of K. pneumoniae has implications for the use of 2-(3-Phenylpropyl)propanedioic acid as well. This study explores the potential of genetically engineered microorganisms in the production of bulk chemicals (Ashok et al., 2013).

  • Catalytic Oxidation to Lactic Acid

    The use of gold-based nanoparticulate catalysts for the oxidation of diols to lactic acid represents another area of research. This process, involving bio-renewable resources, is crucial for the production of biodegradable polymers (Ryabenkova et al., 2013).

Safety And Hazards

The compound is associated with certain hazards. It is classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-phenylpropyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLPCLVDVLDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202961
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenylpropyl)propanedioic acid

CAS RN

5454-06-8
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-(3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl 3-phenylpropylmalonate (5.5 g) and potassium hydroxide (2.8 g, 2.5 eq) in ethanol (20 ml) and water (30 ml) was refluxed for 5 hours. Work-up as described in Example 37b) gave the title compound (4.3 g, 98%); νmax (CH2Cl2) 2940 (br), 1727 and 1413cm-1 ; δH (CDCl3) 1.73 (2H, m, CH2), 2.00 (2H, m, CH2), 2.66 (2H, t, J 7.5 Hz, CH2), 3.44 (1H, t, J 6.8 Hz, CH), 6.84 (2H, bs, 2×CO2H), 7.26 (5H, m, Ph). EIMS M+ 222, DCIMS MNH4+ 240.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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